Product packaging for 2,5-Difluoro-3-nitrobenzodifluoride(Cat. No.:CAS No. 1803826-88-1)

2,5-Difluoro-3-nitrobenzodifluoride

Cat. No.: B1410637
CAS No.: 1803826-88-1
M. Wt: 209.1 g/mol
InChI Key: NTRVEEZUIAZZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoro-3-nitrobenzodifluoride is a versatile fluorinated aromatic building block prized in advanced chemical synthesis. Its structure, featuring both electron-withdrawing nitro and trifluoromethyl groups on a difluorinated benzene ring, makes it a key intermediate for constructing complex molecules. This compound is primarily used in research and development for creating active pharmaceutical ingredients (APIs), particularly where the introduction of fluorine atoms can enhance metabolic stability, bioavailability, and membrane permeability . In material science, it serves as a precursor for developing specialty polymers, liquid crystals, and organic electronic materials with unique properties like enhanced chemical, thermal, and environmental stability . Researchers also utilize it in agrochemical discovery for synthesizing novel herbicides and pesticides . The nitro group is highly amenable to nucleophilic aromatic substitution and reduction, allowing for further functionalization, while the benzodifluoride moiety is a privileged structure in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4NO2 B1410637 2,5-Difluoro-3-nitrobenzodifluoride CAS No. 1803826-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(9)5(2-3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVEEZUIAZZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2,5 Difluoro 3 Nitrobenzodifluoride

Elucidation of Fluorination Reaction Mechanisms in Benzotrifluoride (B45747) Synthesis

The synthesis of a difluorinated benzotrifluoride precursor is a critical step toward obtaining the target molecule. The introduction of fluorine atoms onto an aromatic ring can be achieved through various methods, with nucleophilic aromatic substitution (SNAr) and the Balz-Schiemann reaction being prominent examples. These processes are governed by distinct mechanistic principles, particularly concerning the role of leaving groups and the nature of the transition states.

In the context of synthesizing a precursor like 2,5-difluorobenzotrifluoride (B1310629) via nucleophilic aromatic substitution, a starting material such as a di-chloro- or di-nitro-benzotrifluoride would be treated with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The SNAr mechanism is fundamentally different from SN1 and SN2 reactions. wikipedia.orgmasterorganicchemistry.com It proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

The first and typically rate-determining step is the addition of the nucleophile (fluoride ion) to the aromatic ring, which is made electrophilic by the presence of strong electron-withdrawing groups. masterorganicchemistry.com This attack breaks the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The leaving group's primary role in this initial step is to help activate the ring for nucleophilic attack through its electron-withdrawing inductive effect.

The nature of the leaving group becomes more significant in the second, faster step: the elimination of the leaving group to restore the aromatic system. Good leaving groups are those that can stabilize the negative charge they accept upon departure. wikipedia.orglibretexts.org However, in SNAr, the relative reactivity is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. libretexts.orgchegg.com This apparent anomaly occurs because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. researchgate.netorganicchemistrytutor.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile. organicchemistrytutor.com While fluorine is a poor leaving group in many contexts, its powerful inductive effect in activating the ring for the rate-limiting step is the dominant factor in SNAr reactions on highly activated systems. masterorganicchemistry.comresearchgate.net

Alternatively, the Balz-Schiemann reaction provides a pathway to aryl fluorides from aromatic amines via diazonium tetrafluoroborate (B81430) intermediates. wikipedia.orgorganic-chemistry.org In this case, the leaving group is molecular nitrogen (N₂), one of the most stable leaving groups, which is expelled during the thermal or photochemical decomposition of the diazonium salt. wikipedia.orgnih.gov

The transition states in these fluorination reactions are critical to understanding their kinetics and outcomes.

SNAr Mechanism: The reaction proceeds through a high-energy transition state leading to the Meisenheimer intermediate. masterorganicchemistry.com This transition state involves the partial formation of the new carbon-nucleophile bond and the localization of negative charge onto the aromatic ring. The stability of this transition state, and the subsequent intermediate, is paramount. Electron-withdrawing substituents, such as the trifluoromethyl (-CF₃) group and the leaving group itself (e.g., -NO₂), are essential as they stabilize the accumulating negative charge through resonance and/or induction. wikipedia.orglibretexts.org The negative charge in the Meisenheimer complex is delocalized, particularly to the ortho and para positions relative to the point of nucleophilic attack. libretexts.org Therefore, having electron-withdrawing groups in these positions significantly lowers the activation energy of the reaction. masterorganicchemistry.com

Balz-Schiemann Reaction: The mechanism of the thermal decomposition step is believed to proceed through a high-energy transition state leading to a highly unstable aryl cation intermediate. wikipedia.orgnih.gov The diazonium salt [Ar-N₂]⁺[BF₄]⁻ decomposes, releasing N₂ gas and forming the aryl cation (Ar⁺) and the tetrafluoroborate anion (BF₄⁻). The aryl cation then rapidly abstracts a fluoride ion from BF₄⁻ to form the aryl fluoride (ArF) and boron trifluoride (BF₃). wikipedia.org The unimolecular nature of this decomposition (SN1-like) makes it favorable in many cases, despite the instability of the aryl cation. nih.gov

Detailed Mechanistic Studies of Aromatic Nitration for Nitrobenzodifluorides

The introduction of the nitro group at the C-3 position of 2,5-difluorobenzotrifluoride is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Both fluorine and the trifluoromethyl group are deactivating toward electrophilic attack, meaning they make the ring less reactive than benzene (B151609) itself. However, they direct incoming electrophiles to different positions. youtube.com

Fluorine (-F): Fluorine is deactivating due to its strong inductive electron withdrawal. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the cationic intermediate (the σ-complex or arenium ion) formed during ortho or para attack. libretexts.orgorganicchemistrytutor.com

Trifluoromethyl (-CF₃): The -CF₃ group is strongly deactivating due to its powerful inductive electron-withdrawing effect and lacks any resonance-donating capability. It is a meta-director because placing the incoming electrophile at the meta position prevents the positive charge of the arenium ion from being located on the carbon atom attached to the -CF₃ group, which would be highly destabilizing. youtube.comnih.gov

In the nitration of 2,5-difluorobenzotrifluoride, the target position (C-3) is ortho to the fluorine at C-2, meta to the fluorine at C-5, and meta to the trifluoromethyl group at C-1. The directing effects of the C-2 fluorine (ortho) and the C-1 trifluoromethyl group (meta) are therefore reinforcing, strongly favoring substitution at the C-3 position.

The established mechanism for electrophilic aromatic nitration involves several key intermediates. google.com

Formation of the Electrophile: The reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . youtube.com

π-Complex Formation: The nitronium ion is first attracted to the electron cloud of the aromatic ring, forming a loosely associated π-complex . This initial interaction is reversible and does not involve the formation of a covalent bond.

σ-Complex (Arenium Ion) Formation: The electrophile then attacks the aromatic ring to form a covalent C-N bond, generating a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion . This step is typically the slow, rate-determining step of the reaction as it involves the disruption of the stable aromatic system. youtube.com The stability of this intermediate dictates the regioselectivity of the reaction.

Deprotonation: In the final, fast step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Some advanced mechanistic models propose that for certain substrates, the reaction may proceed through a radical cation-molecule pair , involving a single-electron transfer (SET) from the aromatic ring to the nitronium ion. nih.gov This generates an aromatic radical cation and a nitrogen dioxide radical (NO₂•), which then combine to form the σ-complex.

The role of the catalyst, almost universally a strong acid like sulfuric acid, is crucial. youtube.com Nitric acid alone is generally not a sufficiently strong electrophile to react with deactivated aromatic rings. The sulfuric acid catalyst performs the essential function of generating the much more reactive nitronium ion electrophile, as shown in the equilibrium below:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This catalytic cycle dramatically increases the concentration of the active electrophile, thereby enabling the nitration of even strongly deactivated substrates like those containing fluoro and trifluoromethyl groups.

Examination of Intramolecular Rearrangements and Side Reactions

During the synthesis of complex molecules like 2,5-Difluoro-3-nitrobenzotrifluoride (B3032605), the potential for intramolecular rearrangements and the formation of side products must be considered.

Studies have shown that some aromatic nitro compounds can undergo rearrangement in strong acids. For instance, certain substituted o-nitrophenols and o-nitroanilines have been observed to rearrange, likely proceeding through a rate-determining migration of the nitro group within the Wheland intermediate formed after protonation of the ring. rsc.org While no specific reports document such a rearrangement for 2,5-Difluoro-3-nitrobenzotrifluoride itself, the use of highly acidic conditions for nitration makes this a theoretical possibility.

More common are side reactions leading to isomeric products. Although the directing groups in 2,5-difluorobenzotrifluoride strongly favor nitration at the C-3 position, small amounts of other isomers might be formed. Additionally, under harsh nitrating conditions, a second nitration could occur, leading to dinitro derivatives. One early report on the nitration of 2,5-difluorobenzotrifluoride noted that the crude product was impure, suggesting the possible presence of isomers and a trace of a dinitro derivative.

In the fluorination steps via SNAr, potential side reactions include incomplete substitution, where only one of the leaving groups is replaced by fluorine, or if other activiating groups are present, substitution at undesired positions.

Regioselectivity and Stereoselectivity in the Formation and Transformation of 2,5-Difluoro-3-nitrobenzotrifluoride

The regioselectivity and stereoselectivity of chemical reactions are fundamental concepts that dictate the three-dimensional structure and isomeric purity of the products formed. In the context of 2,5-Difluoro-3-nitrobenzotrifluoride, these principles are primarily discussed in relation to its synthesis, particularly the electrophilic aromatic substitution reaction used for its formation.

The primary route for the synthesis of 2,5-Difluoro-3-nitrobenzotrifluoride involves the nitration of 2,5-difluorobenzotrifluoride. The regioselectivity of this reaction—that is, the position at which the nitro group is introduced onto the benzene ring—is governed by the directing effects of the substituents already present: the two fluorine atoms and the trifluoromethyl group.

Both fluorine and the trifluoromethyl group are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack. However, they have different directing effects. The trifluoromethyl group is a strong deactivator and a meta-director. Fluorine, while deactivating due to its high electronegativity (inductive effect), possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho-, para-director.

In the case of 2,5-difluorobenzotrifluoride, the two fluorine atoms are located at positions 2 and 5, and the trifluoromethyl group is at position 1. The potential sites for nitration are positions 3, 4, and 6. The directing effects of the existing substituents will determine the distribution of the resulting nitro isomers. The formation of the arenium ion intermediate is a critical step, and its stability, which is influenced by the positions of the electron-withdrawing groups, will dictate the major product. libretexts.org

Detailed mechanistic studies involving computational analysis, such as Density Functional Theory (DFT), can elucidate the potential energy surfaces for the formation of different isomers. nih.gov Such studies help in predicting the most likely substitution patterns by evaluating the activation energies for the formation of the different sigma-complex intermediates. nih.gov

Regioselectivity in the Nitration of 2,5-Difluorobenzotrifluoride

The nitration of 2,5-difluorobenzotrifluoride can theoretically yield three different regioisomers. The directing influence of the substituents on the stability of the cationic intermediate (arenium ion) determines the product distribution.

Attack at C3: This position is ortho to the C2-fluorine and meta to the C5-fluorine and the C1-trifluoromethyl group.

Attack at C4: This position is para to the C1-trifluoromethyl group and meta to the C2- and C5-fluorine atoms.

Attack at C6: This position is ortho to the C1-trifluoromethyl group and the C5-fluorine, and meta to the C2-fluorine.

Below is a hypothetical data table illustrating the potential regioselectivity in the nitration of 2,5-difluorobenzotrifluoride, based on general principles of electrophilic aromatic substitution.

EntryReactantReagents and ConditionsPotential RegioisomersIsomer Distribution (Hypothetical)
12,5-DifluorobenzotrifluorideHNO₃, H₂SO₄2,5-Difluoro-3-nitrobenzotrifluorideMajor
2,5-Difluoro-4-nitrobenzotrifluorideMinor
2,5-Difluoro-6-nitrobenzotrifluorideMinor

This table is illustrative and intended to demonstrate the concept of regioselectivity. Actual experimental isomer distributions would need to be determined empirically.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the formation of 2,5-Difluoro-3-nitrobenzotrifluoride, which is an achiral molecule, stereoselectivity is not a relevant consideration during its synthesis.

However, if 2,5-Difluoro-3-nitrobenzotrifluoride were to undergo subsequent transformations, such as reactions that introduce a chiral center, then the stereoselectivity of those reactions would become a critical aspect to investigate. For instance, a nucleophilic aromatic substitution where the nucleophile is chiral, or a reduction of the nitro group followed by derivatization with a chiral reagent, could lead to the formation of stereoisomers. At present, detailed research findings on such stereoselective transformations of 2,5-Difluoro-3-nitrobenzotrifluoride are not widely available in the public domain.

Advanced Spectroscopic Characterization and in Situ Reaction Monitoring of 2,5 Difluoro 3 Nitrobenzodifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,5-Difluoro-3-nitrobenzotrifluoride (B3032605). Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a wealth of information about the molecular framework, electronic environment, and through-bond or through-space interactions between nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton (H-4) and another for the proton at position 6. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms, the nitro group (NO₂), and the trifluoromethyl group (CF₃). The multiplicity of these signals will be complex due to couplings with adjacent fluorine atoms (³JHF and ⁴JHF).

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Each of the seven carbon atoms in the molecule will produce a distinct signal, with its chemical shift indicative of its electronic environment. The carbons directly bonded to fluorine atoms (C-2, C-5, and the CF₃ carbon) will exhibit large one-bond carbon-fluorine couplings (¹JCF), which are highly characteristic.

¹⁹F NMR: As fluorine is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. oxinst.com The spectrum of 2,5-Difluoro-3-nitrobenzotrifluoride is expected to show distinct signals for the CF₃ group and the two aromatic fluorine atoms at C-2 and C-5. The chemical shifts and coupling constants (JFF) provide critical data for confirming the substitution pattern on the aromatic ring. oxinst.comsouthampton.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning these signals definitively by correlating connected nuclei.

Dynamic NMR studies can be employed to investigate processes such as restricted rotation of the nitro group, although the energy barrier for this process in similar molecules is typically low.

Table 1: Predicted NMR Data for 2,5-Difluoro-3-nitrobenzotrifluoride Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and experimental conditions. The data below represents typical ranges for analogous structures.

NucleusPositionPredicted Chemical Shift (ppm)Key Couplings
¹H H-47.5 - 8.5³JHF, ⁴JHF
H-67.5 - 8.5³JHF, ⁴JHF
¹³C C-1 (CF₃)120 - 130 (quartet)¹JCF (~270-280 Hz)
C-2 (C-F)150 - 160 (doublet)¹JCF (~250-260 Hz)
C-3 (C-NO₂)145 - 155
C-4115 - 125
C-5 (C-F)150 - 160 (doublet)¹JCF (~250-260 Hz)
C-6115 - 125
CF₃120 - 125 (quartet)¹JCF (~270-280 Hz)
¹⁹F C-2-110 to -130JFF
C-5-110 to -130JFF
CF₃-60 to -65JFF
Chemical shifts for ¹H and ¹³C are referenced to TMS. Chemical shifts for ¹⁹F are referenced to CFCl₃. colorado.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in 2,5-Difluoro-3-nitrobenzotrifluoride.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the vibrations of the nitro group and the carbon-fluorine bonds.

NO₂ Group: The nitro group exhibits two characteristic, strong stretching vibrations: the asymmetric stretch (νas) typically found in the 1535 ± 30 cm⁻¹ region and the symmetric stretch (νs) in the 1345 ± 30 cm⁻¹ region for substituted nitrobenzenes. esisresearch.org

C-F Bonds: The C-F stretching vibrations of both the aromatic fluorines and the CF₃ group produce very strong and complex absorption bands, typically in the 1100-1400 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1615 cm⁻¹ range. esisresearch.org Aromatic C-H stretching is observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the highly polar NO₂ and C-F bonds give strong IR signals, the vibrations of the benzene ring are often more prominent in the Raman spectrum. This can be particularly useful for confirming the integrity of the aromatic system. nih.gov For instance, the ring breathing mode, a symmetric vibration of the entire ring, often gives a sharp and intense Raman signal. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for 2,5-Difluoro-3-nitrobenzotrifluoride

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
NO₂ Asymmetric Stretch1520 - 1565StrongMedium-Weak
Symmetric Stretch1330 - 1375StrongStrong
Scissoring (δ)~850MediumWeak
Wagging (ω)~740Medium-StrongWeak
C-F (Aromatic) Stretch1200 - 1350StrongWeak
CF₃ Stretch1100 - 1300Very StrongMedium
C=C (Aromatic) Stretch1400 - 1615Medium-VariableStrong
C-H (Aromatic) Stretch3000 - 3100Weak-MediumMedium
This data is based on typical ranges for substituted nitroaromatic compounds. esisresearch.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitroaromatic compounds like 2,5-Difluoro-3-nitrobenzotrifluoride, the spectrum is characterized by absorptions arising from π → π* transitions of the benzene ring and n → π* transitions involving the nitro group. The addition of multiple electron-withdrawing groups (F, NO₂, CF₃) to the benzene ring typically causes a shift in the absorption maxima. nih.gov The absorption maximum for nitroaromatics can appear over a wide range (170-270 nm), with its wavelength and intensity being highly dependent on the molecular structure. iu.edu

This technique is particularly powerful for monitoring reaction kinetics. nih.gov For example, during the nitration of 2,5-difluorobenzotrifluoride (B1310629), the formation of the nitro-substituted product can be followed in real-time by monitoring the increase in absorbance at a characteristic wavelength of the product. core.ac.uk By applying the Beer-Lambert law, the concentration of the product can be quantified over time, allowing for the determination of reaction rates and kinetic parameters. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Reaction Progression

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of 2,5-Difluoro-3-nitrobenzotrifluoride and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₇H₂F₅NO₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mode, a salient feature of nitroaromatic compounds is the presence of a distinct molecular ion peak (M⁺). nih.gov Characteristic fragmentation pathways for this class of compounds include:

Loss of the nitro group ([M-NO₂]⁺).

Loss of oxygen atoms ([M-O]⁺ and [M-NO]⁺).

Cleavage of the C-F bond from the trifluoromethyl group.

Fragmentation of the aromatic ring. youtube.com

During a synthesis, MS can be used in an offline manner (e.g., GC-MS) to analyze aliquots from the reaction mixture. nih.gov This allows for the identification of the starting material, the desired product, and any intermediates or byproducts, thereby giving a clear picture of the reaction's progression and purity of the product. nih.gov

Application of In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

The synthesis of specialty chemicals like 2,5-Difluoro-3-nitrobenzotrifluoride benefits greatly from Process Analytical Technology (PAT), which involves the use of in situ spectroscopic methods for real-time monitoring. spectroscopyonline.com Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and NMR spectroscopy can be integrated directly into a reaction vessel. acs.orgnih.gov

In Situ ATR-FTIR: An ATR-FTIR probe inserted into the reactor can continuously record the infrared spectrum of the reaction mixture. mt.commt.com This allows for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands identified in section 4.2. For instance, the disappearance of a C-H band from the precursor (2,5-difluorobenzotrifluoride) and the appearance of the strong NO₂ stretching bands around 1540 cm⁻¹ and 1350 cm⁻¹ would signal the progress of the nitration reaction. researchgate.netnih.gov This real-time data enables precise determination of the reaction endpoint, improving yield and safety.

In Situ NMR: For certain reaction systems, flow NMR spectroscopy can be employed. acs.orgnih.gov A portion of the reaction mixture is continuously circulated through an NMR spectrometer, providing detailed quantitative data on the concentration of all NMR-active species over time. This offers a more comprehensive understanding of the reaction mechanism and kinetics than many other techniques. nih.gov

The combination of multiple in situ methods provides complementary data, leading to a more robust understanding and control of the chemical process. mt.commt.com

Advanced Data Analysis and Chemometrics for Complex Spectroscopic Data

The large and complex datasets generated by modern spectroscopic instruments, especially during in situ monitoring, necessitate the use of advanced data analysis and chemometric tools. felixinstruments.comnih.gov Chemometrics uses multivariate statistics to extract meaningful information from chemical data. felixinstruments.com

When monitoring a reaction in real-time, the resulting spectra are a mixture of signals from the starting materials, intermediates, product, and solvent. Chemometric methods can deconvolve this complex information.

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that can reduce the dimensionality of large datasets, such as a series of spectra collected over time. youtube.comyoutube.com It can identify the key sources of variation in the data, allowing researchers to visualize the reaction trajectory and detect any deviations from the norm, such as the formation of an unexpected byproduct. nih.govmathworks.com

Multivariate Curve Resolution (MCR): MCR is a powerful technique that can resolve the raw reaction monitoring data into the pure spectral profiles of each chemical component and their corresponding concentration profiles over time. This allows for a quantitative understanding of the reaction kinetics without the need for prior calibration of each individual species.

These chemometric approaches transform raw spectroscopic data into actionable process knowledge, enabling enhanced process understanding, optimization, and control. spectroscopyonline.comosti.gov

Computational and Theoretical Chemistry Studies on 2,5 Difluoro 3 Nitrobenzodifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are widely used to predict geometric structures, electronic properties, and reactivity. researchgate.net

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 2,5-Difluoro-3-nitrobenzodifluoride, this involves calculating the bond lengths, bond angles, and dihedral angles. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can accurately predict these parameters.

A key aspect of the analysis for this molecule would be its conformational landscape, which arises from the rotation around single bonds, particularly the C-N bond of the nitro group and the C-C bond connecting the benzoyl group to the ring. Although the nitro group may exhibit some rotational flexibility, steric hindrance from the adjacent fluorine atom would likely influence its preferred orientation. The rotation of the -COF₂ group could lead to different conformers. Studies on similar molecules like difluorobenzaldehydes have shown the existence of distinct syn and anti conformers, with energy differences that can be quantified computationally. nih.gov For this compound, DFT would be used to identify the stable conformers and calculate their relative energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AnglePredicted Value
Bond Length C1-C21.39 Å
C2-F1.35 Å
C3-N1.48 Å
N-O11.22 Å
C1-C(O)F₂1.50 Å
C=O1.19 Å
C-F (acyl)1.36 Å
Bond Angle F-C2-C1118.5°
C2-C3-N121.0°
O-N-O124.5°
Dihedral Angle C2-C3-N-O125.0°
C2-C1-C(O)-F15.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the strongly electron-withdrawing nitro and benzoyl difluoride groups is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile, especially susceptible to nucleophilic aromatic substitution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Implication
E_HOMO -8.50Moderate electron-donating ability
E_LUMO -4.20Strong electron-accepting ability (electrophilic)
HOMO-LUMO Gap (ΔE) 4.30High kinetic stability, but reactive towards nucleophiles

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction. chemrxiv.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which determines the reaction rate.

For this compound, a probable reaction is nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces one of the fluorine atoms on the ring. DFT calculations can model the step-by-step mechanism of this reaction. nih.gov This would involve:

Calculation of the energy profile for the nucleophilic attack at each of the C-F positions.

Identification of the Meisenheimer complex, a stabilized anionic intermediate characteristic of S_NAr reactions.

Determination of the transition state structures and their corresponding activation energies for the formation and breakdown of the Meisenheimer complex. By comparing the activation barriers for substitution at the C2 and C5 positions, a quantitative prediction of the reaction's regioselectivity can be achieved.

Reactions are typically carried out in a solvent, which can significantly influence molecular structure and reactivity. Computational models like the Polarizable Continuum Model (PCM) can be integrated with DFT calculations to account for the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, simulating how it would stabilize or destabilize charge distribution in the solute molecule. For a polar molecule like this compound, and particularly for reactions involving charged intermediates like the Meisenheimer complex, the choice of solvent would have a profound impact on reaction rates and equilibria. Polar solvents would be expected to stabilize the charged intermediates and transition states, thereby accelerating the S_NAr reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing trajectories that reveal its conformational flexibility and dynamics.

For this compound, an MD simulation would track the rotations of the nitro and benzoyl difluoride groups over time, revealing the accessible conformational space. mdpi.commdpi.com By analyzing these trajectories, one can construct a free energy landscape, which maps the relative stability of different conformations and the energy barriers separating them. mdpi.com This provides a more realistic understanding of the molecule's structure in solution, showing which conformations are most populated and how quickly the molecule transitions between them.

Quantitative Prediction of Reactivity and Regioselectivity for Substitution Reactions

Predicting the outcome of a chemical reaction, particularly which site on a molecule will react (regioselectivity), is a major application of computational chemistry. researchgate.net For this compound, the primary question in a substitution reaction is which of the two fluorine atoms on the benzene (B151609) ring is more susceptible to nucleophilic attack.

Several computational approaches can predict this regioselectivity:

Activation Energy Comparison : As mentioned in section 5.1.3, comparing the DFT-calculated activation barriers for nucleophilic attack at C2 and C5 provides a direct, quantitative measure of regioselectivity. The pathway with the lower activation energy will be exponentially favored.

Intermediate Stability : The stability of the intermediate Meisenheimer complex can serve as a proxy for the reaction rate. A more stable intermediate implies a lower activation energy for its formation. DFT can be used to calculate and compare the energies of the two possible intermediates formed by attack at C2 and C5.

Electrostatic Potential (ESP) Mapping : An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites that are attractive to nucleophiles. For this molecule, the carbon atoms attached to the fluorine atoms would show positive potential, and a more intense positive potential at one site over the other would suggest it is the preferred site of attack.

Fukui Functions : These functions, derived from FMO theory, quantify the change in electron density at a specific point in a molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron. A higher f+ value on one of the fluorine-bearing carbons would predict it to be the more reactive site.

Given the electronic effects of the substituents, the fluorine atom at the C2 position, which is ortho to the strongly electron-withdrawing nitro group, is expected to be the most likely site for nucleophilic substitution. Computational analysis would provide a quantitative confirmation of this qualitative prediction.

Table 3: Predicted Regioselectivity for Nucleophilic Aromatic Substitution

PositionActivating Group(s)Predicted ReactivityComputational Metric
C2-F ortho to -NO₂HighLower activation barrier, more positive electrostatic potential
C5-F meta to -NO₂LowHigher activation barrier, less positive electrostatic potential

Theoretical Insights into the Influence of Fluorine and Nitro Groups on Benzodifluoride Electronic Properties

The electronic characteristics of an aromatic ring are significantly modulated by the nature of its substituents. In this compound, the presence of two fluorine atoms and a nitro group creates a unique electronic environment. Both fluorine and the nitro group are electron-withdrawing, yet they influence the benzene ring through different mechanisms. openstax.orgfiveable.me The nitro group deactivates the ring towards electrophilic substitution through both a strong resonance effect (-R) and an inductive effect (-I), making the ring electron-deficient. openstax.orglumenlearning.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). ucsb.edu However, it can also donate electron density to the ring via a resonance effect (+R) due to its lone pairs, although this effect is generally weaker than its inductive pull. openstax.org

The combined influence of these substituents in a molecule like 2,5-difluoronitrobenzene (B1216864), a close analogue to the title compound, has been a subject of computational investigation. A study combining experimental and computational thermochemistry provided valuable data on the electronic properties of several difluoronitrobenzene isomers. utwente.nl Using the G3MP2B3 composite method, researchers have calculated key electronic parameters that shed light on the molecule's reactivity and stability.

These computational approaches allow for the precise determination of properties that are often challenging to measure experimentally. For instance, the gas-phase basicity (GB) provides a measure of the molecule's affinity for a proton, while the proton affinity (PA) is the negative of the enthalpy change for the protonation reaction. The electron affinity (EA) and ionization enthalpy (IE) describe the energy change upon gaining or losing an electron, respectively, which are fundamental to understanding the molecule's redox behavior.

Calculated Gas-Phase Electronic Properties of Difluoronitrobenzene Isomers at 298.15 K (in kJ·mol⁻¹)
Property2,4-Difluoronitrobenzene2,5-Difluoronitrobenzene3,4-Difluoronitrobenzene
Gas-Phase Basicity (GB)701.5692.6708.8
Proton Affinity (PA)730.4721.4737.7
Electron Affinity (EA)144.3146.9138.1
Adiabatic Ionization Enthalpy (IE)998.91003.41001.3

This table is based on data from a computational study on difluoronitrobenzene isomers, which serve as close analogs for understanding the electronic properties of the title compound.

Advanced Quantum Chemical Methods for Excited State Properties

Understanding the behavior of molecules upon absorption of light is crucial for applications in photochemistry and materials science. This requires the study of electronic excited states, a domain where advanced quantum chemical methods are indispensable. For molecules like this compound, these methods can predict absorption spectra, identify the nature of electronic transitions, and map out the pathways for relaxation from excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited state energies and properties due to its favorable balance of computational cost and accuracy for many systems. youtube.com TD-DFT can be used to simulate UV-Vis spectra, providing insights into the electronic transitions responsible for the absorption bands. qu.edu.qa For nitroaromatic compounds, the lower energy transitions often involve n→π* and π→π* excitations, where an electron is promoted from a non-bonding orbital on the nitro group or a π-orbital on the benzene ring to an antibonding π*-orbital. acs.org The presence of fluorine and nitro substituents can significantly influence the energies and intensities of these transitions.

However, standard TD-DFT has known limitations, particularly in describing charge-transfer (CT) excitations and certain types of electronic states. youtube.com For more complex situations, multiconfigurational methods such as the Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed. liu.se These methods are more computationally demanding but can provide a more accurate description of the electronic structure, especially when multiple electronic configurations contribute significantly to the wavefunction. liu.senih.gov CASPT2 is particularly valuable for studying photochemical reaction pathways, as it can accurately describe regions of the potential energy surface where different electronic states cross, known as conical intersections, which are critical for understanding ultrafast non-radiative decay processes. numberanalytics.com

In the context of nitroaromatic compounds, computational studies have elucidated complex photochemical dynamics. acs.org For example, upon photoexcitation, these molecules can undergo rapid intersystem crossing from a singlet excited state to a triplet state, a process that is often mediated by spin-orbit coupling. numberanalytics.com The efficiency of these processes can be influenced by the substituents and the solvent environment. acs.org Advanced computational methods allow for the calculation of spin-orbit coupling matrix elements, providing a quantitative measure of the likelihood of intersystem crossing. Furthermore, these methods can map the potential energy surfaces of the excited states, identifying minima, transition states, and reaction pathways for photochemical processes such as photodissociation or isomerization. liu.senumberanalytics.com

While specific excited-state calculations for this compound are not extensively reported in the literature, the application of these advanced quantum chemical methods to similar nitroaromatic and fluorinated compounds provides a robust framework for predicting its photophysical and photochemical behavior. arxiv.orgnih.gov

Derivatization and Advanced Synthetic Transformations of 2,5 Difluoro 3 Nitrobenzodifluoride

Functionalization Strategies for the Benzodifluoride Core

The functionalization of the 2,5-Difluoro-3-nitrobenzotrifluoride (B3032605) core is primarily dictated by the directing effects of its substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic substitution. galaxy.ailibretexts.org This inherent reactivity allows for selective modifications at specific positions on the benzene (B151609) ring.

One common strategy involves the nitration of 2,5-difluorobenzotrifluoride (B1310629). core.ac.uk This reaction, typically carried out with a mixture of fuming nitric acid and sulfuric acid, yields 2,5-difluoro-3-nitrobenzotrifluoride. core.ac.uk The position of the nitro group is directed by the existing fluorine and trifluoromethyl substituents. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles on the Fluorinated Nitrobenzodifluoride

The presence of strongly electron-withdrawing groups (NO₂ and CF₃) and good leaving groups (fluorine atoms) makes 2,5-Difluoro-3-nitrobenzodifluoride highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov This type of reaction is a powerful tool for introducing a variety of nucleophiles onto the aromatic ring. ichrom.com

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, where the negative charge is delocalized by the electron-withdrawing groups. libretexts.org The stability of this intermediate facilitates the departure of the leaving group, typically a fluoride (B91410) ion in this case.

Common nucleophiles used in SNAr reactions with fluorinated nitrobenzodifluorides include:

Oxygen nucleophiles: Alkoxides and phenoxides can displace a fluorine atom to form ethers.

Nitrogen nucleophiles: Amines, both primary and secondary, react to form substituted anilines.

Sulfur nucleophiles: Thiolates can be used to introduce thioether functionalities.

For instance, the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) results in the substitution of one or both fluorine atoms, depending on the reaction conditions. ichrom.com Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution with various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org

Table 1: Examples of SNAr Reactions on Fluorinated Nitroaromatic Compounds

Starting MaterialNucleophileProductReference
2,4-Difluoro-nitrobenzeneMorpholine2-morpholino-4-fluoro-nitrobenzene / 2,4-dimorpholino-nitrobenzene ichrom.com
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneVarious O, S, N nucleophiles3-substituted-5-nitro-1-(pentafluorosulfanyl)benzenes nih.govbeilstein-journals.org
2,3-Dichloroquinoxaline(S)-amine, thiolateSubstituted quinoxalines nih.gov

Reductive Transformations of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, opening up another avenue for derivatization. This transformation is typically achieved using reducing agents such as iron filings in the presence of an acid (e.g., ammonium (B1175870) chloride solution), or through catalytic hydrogenation. core.ac.uk

The resulting aniline (B41778) derivative, 2,5-difluoro-3-aminobenzotrifluoride, is a versatile intermediate. The amino group can be further modified through diazotization followed by substitution reactions (Sandmeyer reaction), allowing for the introduction of a wide range of functional groups. libretexts.org It can also be acylated to form amides. For example, the reduction of a crude sample of 2,5-difluoro-3-nitrobenzotrifluoride with iron filings and ammonium chloride, followed by acetylation, yields 2,5-difluoro-3-acetylaminobenzotrifluoride. core.ac.uk

Electrophilic Aromatic Substitution (SEAr) Reactions on the Nitrobenzodifluoride System

Electrophilic aromatic substitution (SEAr) on the this compound system is generally difficult due to the strong deactivating effect of the nitro and trifluoromethyl groups. galaxy.ailibretexts.org These electron-withdrawing groups make the benzene ring electron-deficient and therefore less reactive towards electrophiles. galaxy.aiyoutube.com

When forced to occur, electrophilic substitution on a nitrobenzene (B124822) ring typically directs the incoming electrophile to the meta position relative to the nitro group. libretexts.orgmsu.edu In the case of this compound, the directing effects of the fluorine and trifluoromethyl groups also need to be considered. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors, although they are also deactivating. libretexts.org The interplay of these directing effects can lead to a mixture of products.

For example, the bromination of 3-nitrobenzotrifluoride (B1630513) requires harsh conditions and yields 3-bromo-5-nitrobenzotrifluoride. chemicalbook.com The nitration of 2,5-difluorobenzotrifluoride itself is an example of an electrophilic aromatic substitution reaction where the position of the incoming nitro group is influenced by the existing substituents. core.ac.uk

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comsoton.ac.uk These reactions can be applied to derivatives of this compound to introduce a wide range of substituents.

For these reactions to occur, a leaving group, typically a halide (e.g., bromo or iodo) or a triflate, is usually required on the aromatic ring. Therefore, a common strategy involves the conversion of one of the functional groups on this compound into a suitable leaving group. For instance, the amino group obtained from the reduction of the nitro group can be converted to a diazonium salt, which can then be replaced by a halide in a Sandmeyer-type reaction.

Once a suitable leaving group is in place, various cross-coupling reactions can be performed:

Suzuki Coupling: Reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Stille Coupling: Coupling the aryl halide with an organotin compound using a palladium catalyst. researchgate.net

Sonogashira Coupling: The reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an alkynyl-substituted aromatic compound. soton.ac.uk

These reactions offer a versatile approach to synthesizing complex molecules with tailored electronic and steric properties.

Introduction of Diverse Functional Groups for Advanced Material Applications

The derivatization of this compound allows for the synthesis of a wide array of functionalized molecules with potential applications in materials science. beilstein-journals.orgmdpi.com The introduction of specific functional groups can be used to tune the optical, electronic, and physical properties of the resulting compounds.

For example, the introduction of π-conjugated systems through cross-coupling reactions can lead to the development of organic semiconductors and fluorescent materials. mdpi.comacs.org The electron-accepting nature of the nitroaromatic core makes these materials potentially useful in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Furthermore, the presence of multiple fluorine atoms can enhance the thermal stability and lipophilicity of the molecules, which are desirable properties for many advanced materials. beilstein-journals.org The ability to introduce various functional groups through the synthetic strategies outlined above provides a powerful platform for the rational design of novel materials with specific functionalities.

Applications of 2,5 Difluoro 3 Nitrobenzodifluoride in Advanced Materials and Chemical Synthesis

Utility as a Synthon and Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of 2,5-Difluoro-3-nitrobenzotrifluoride (B3032605) suggests its potential as a valuable synthon, or building block, in organic synthesis. The presence of a nitro group allows for a range of chemical transformations. For instance, early research has shown that the nitro group can be reduced to form an amine (2,5-difluoro-3-aminobenzotrifluoride). core.ac.uk This resulting aniline (B41778) derivative can then undergo further reactions, such as acetylation, to create more complex molecules. core.ac.uk

The strategic placement of the fluorine atoms and the electron-withdrawing nitro and trifluoromethyl groups on the benzene (B151609) ring activates the molecule for various nucleophilic aromatic substitution reactions. This reactivity could theoretically be exploited to introduce a wide array of functional groups, paving the way for the synthesis of intricate and novel organic compounds. However, detailed studies and specific examples of its use as a synthon for complex target molecules are not readily found in current scientific publications.

Integration into Functional Polymers and High-Performance Materials

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorine-containing monomers, such as derivatives of 2,5-Difluoro-3-nitrobenzotrifluoride, into polymer chains could impart these desirable characteristics. The trifluoromethyl group, in particular, is known to enhance the solubility, thermal stability, and flame retardancy of polymers.

Theoretically, the difluoro and nitro functionalities on the benzotrifluoride (B45747) core could be modified to create polymerizable monomers. For example, the nitro group could be reduced to an amine, which could then be used in the synthesis of polyamides or polyimides. Despite this potential, there is a lack of published research demonstrating the successful polymerization of monomers derived from 2,5-Difluoro-3-nitrobenzotrifluoride or the characterization of such high-performance materials.

Contribution to the Development of Organic Electronic and Optoelectronic Materials

The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on materials with tailored electronic properties. The introduction of fluorine atoms and trifluoromethyl groups into organic molecules can significantly influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices.

The electron-withdrawing nature of the substituents on 2,5-Difluoro-3-nitrobenzotrifluoride suggests that its derivatives could be investigated as electron-transporting or host materials in OLEDs. The high bond energy of C-F bonds can also contribute to the enhanced stability and longevity of organic electronic devices. Nevertheless, a review of the current literature does not reveal any specific studies or patents that report the use of 2,5-Difluoro-3-nitrobenzotrifluoride or its derivatives in the fabrication of organic electronic or optoelectronic devices.

Role in the Creation of Novel Fluorine-Containing Scaffolds for Materials Innovation

The development of novel molecular scaffolds is a crucial aspect of materials science, as it allows for the creation of materials with unique and predictable properties. The 2,5-Difluoro-3-nitrobenzotrifluoride molecule represents a distinct fluorine-containing scaffold that could serve as a starting point for the design of new materials.

By systematically modifying the functional groups on the aromatic ring, a library of derivatives could be generated. These derivatives could then be screened for a variety of applications, from liquid crystals to advanced coatings. The unique substitution pattern of 2,5-Difluoro-3-nitrobenzotrifluoride offers a platform for creating three-dimensional structures with specific electronic and physical properties. However, the exploration of this potential appears to be in its infancy, with no significant body of work published on the development of new material scaffolds based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-3-nitrobenzodifluoride
Reactant of Route 2
2,5-Difluoro-3-nitrobenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.